(R)-2,4-Bis-tert-butoxycarbonylamino-butyric acid
Overview
Description
®-2,4-Bis-tert-butoxycarbonylamino-butyric acid is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during chemical reactions, preventing unwanted side reactions and allowing for more controlled and selective synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,4-Bis-tert-butoxycarbonylamino-butyric acid typically involves the protection of the amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The process may also involve the use of deep eutectic solvents (DES) to make the reaction more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: ®-2,4-Bis-tert-butoxycarbonylamino-butyric acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc groups using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The Boc-protected amino groups can participate in nucleophilic substitution reactions, forming new bonds with various electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various electrophiles in the presence of a base like DMAP or sodium hydroxide.
Major Products:
Deprotection: The major product is the free amino acid after the removal of the Boc groups.
Substitution: The major products are substituted amino acids with new functional groups attached to the nitrogen atoms.
Scientific Research Applications
®-2,4-Bis-tert-butoxycarbonylamino-butyric acid is used extensively in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: In the synthesis of biologically active peptides and proteins.
Industry: Used in the production of various chemicals and materials where controlled synthesis is required.
Mechanism of Action
The mechanism of action of ®-2,4-Bis-tert-butoxycarbonylamino-butyric acid primarily involves the protection of amino groups. The Boc group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups .
Comparison with Similar Compounds
- N-tert-butoxycarbonyl-L-alanine
- N-tert-butoxycarbonyl-L-phenylalanine
- N-tert-butoxycarbonyl-L-valine
Comparison: ®-2,4-Bis-tert-butoxycarbonylamino-butyric acid is unique due to its specific structure, which allows for the protection of two amino groups simultaneously. This dual protection capability makes it particularly useful in complex synthesis processes where multiple amino groups need to be protected .
Properties
IUPAC Name |
(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZOHCBABALOE-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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